Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate (CAS: 2034407-71-9) is a synthetic small molecule with the molecular formula C16H19ClFNO3S and a molecular weight of 359.84 g/mol. It belongs to a class of pyrrolidine-thioacetate derivatives, characterized by a pyrrolidine ring substituted at the 3-position with a methyl thioacetate group and N-acylated with a 3-(4-chloro-3-fluorophenyl)propanoyl moiety.

Molecular Formula C16H19ClFNO3S
Molecular Weight 359.84
CAS No. 2034407-71-9
Cat. No. B2899249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
CAS2034407-71-9
Molecular FormulaC16H19ClFNO3S
Molecular Weight359.84
Structural Identifiers
SMILESCOC(=O)CSC1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C16H19ClFNO3S/c1-22-16(21)10-23-12-6-7-19(9-12)15(20)5-3-11-2-4-13(17)14(18)8-11/h2,4,8,12H,3,5-7,9-10H2,1H3
InChIKeyOURPOQQDJRCPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate (2034407-71-9): Baseline Chemical Profile and Research Classification


Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate (CAS: 2034407-71-9) is a synthetic small molecule with the molecular formula C16H19ClFNO3S and a molecular weight of 359.84 g/mol . It belongs to a class of pyrrolidine-thioacetate derivatives, characterized by a pyrrolidine ring substituted at the 3-position with a methyl thioacetate group and N-acylated with a 3-(4-chloro-3-fluorophenyl)propanoyl moiety. This compound is typically supplied at a purity of 95% and is primarily used as a research chemical for probing biological pathways or as a synthetic building block in medicinal chemistry programs .

Why Generic Substitution of Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate Fails: The Specificity of Halogenated Pyrrolidine-Thioacetates


In-class compounds like pyrrolidine-thioacetates cannot be interchanged generically due to the profound influence of the N-acyl substituent on target binding, selectivity, and pharmacokinetic profile. The 4-chloro-3-fluorophenylpropanoyl group on the target compound introduces unique electronic and steric properties compared to analogs with unsubstituted, mono-halogenated, or alkyl-substituted phenyl rings. Without direct comparative data, it is reasonable to hypothesize that this halogen pattern will differentially affect interactions with biological targets, as seen in other series where fluorination modulates metabolic stability and chlorine contributes to binding affinity [1]. The absence of robust public datasets for this specific compound underscores the risk of assuming functional equivalence with any close analog, as even minor structural changes can lead to divergent activity profiles [2].

Product-Specific Evidence for Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate: Quantitative Differentiation from Analogs


Molecular Recognition Uniqueness: 4-Chloro-3-Fluorophenyl Motif vs. Other Halogenated Analogs

The target compound features a 3-(4-chloro-3-fluorophenyl)propanoyl substituent. Quantitative comparison of this halogen pattern with its closest analogs—such as the 3-chlorophenyl, 4-chlorophenyl, or 3,4-dimethylphenyl variants—is crucial for procurement decisions. While no direct, publicly available head-to-head binding data exists for this exact compound, the fundamental principles of medicinal chemistry dictate that the combination of electron-withdrawing chlorine and fluorine atoms uniquely alters the compound's electronic surface potential and lipophilicity (estimated ClogP change of +0.5 to +1.0 compared to the des-fluoro analog). This translates to a mathematically predictable difference in binding free energy (ΔΔG) based on established fluorine scanning methodology [1]. The specific 4-chloro-3-fluoro arrangement is a privileged motif for engaging halogen-bonding interactions with protein backbones, offering a differentiation vector that cannot be replicated by the mono-substituted or methyl-substituted alternatives [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Purity and Quality Control Benchmarking Against Similar Research Chemicals

The compound is typically supplied with a purity of 95% . This serves as a baseline specification for procurement. In the absence of data on specific biological activity, this purity metric becomes the primary differentiator when comparing suppliers. A 95% purity ensures that the risk of confounding assay results due to impurities is minimized, but it also means that additional purification (e.g., HPLC to >98%) may be required for highly sensitive biophysical or cell-based assays. This is a typical specification for this class of research chemicals, putting the compound on par with other early-stage screening probes, but falling below the >98% standard expected for advanced lead compounds.

Chemical Procurement Quality Control Research Standards

Differentiated Physicochemical Properties: Solubility and LogP Prediction vs. Alkyl Analogs

The presence of both chlorine and fluorine atoms on the phenyl ring of the target compound is predicted to increase its lipophilicity (estimated LogP ~3.5-4.0) and decrease aqueous solubility compared to non-halogenated or methyl-substituted analogs (predicted LogP ~2.8-3.2). This physicochemical differentiation is critical for researchers planning in vitro assays or in vivo studies. A compound with a higher LogP will have different DMSO stock solution behavior, potential for non-specific binding to plasticware, and membrane permeability. While direct solubility measurements are not publicly available, the structural inference is a standard consideration in the procurement of research tools for cellular assays, where compounds with LogP > 5 often exhibit solubility-limited artifacts [1].

Preformulation Physicochemical Profiling ADME

Availability and Scalability Differentiation for Custom Synthesis

The target compound is not a common stock item in major commercial screening libraries, unlike some structurally simpler pyrrolidine-thioacetates. Its customized nature, featuring a specific halogenated aryl propanoyl group, means it is likely available only through custom synthesis or from niche suppliers. This contrasts with the 3-chlorophenyl and 3,4-dimethylphenyl analogs, which are more frequently listed as readily available building blocks. The lead time and minimum order quantity for the target compound are therefore likely to be greater, making it a strategic rather than a routine procurement choice. This scarcity is a direct consequence of its structural novelty, which, when combined with the lack of published data, positions it as a discovery-stage chemical probe rather than a validated tool compound.

Custom Synthesis Chemical Supply Chain Lead Optimization

Optimal Application Scenarios for Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate Based on Differential Evidence


Precision SAR Exploration of Halogen-Bonding Interactions in Target Engagement

The compound's 4-chloro-3-fluorophenyl motif makes it an ideal candidate for systematic SAR studies investigating halogen bonding as a driving force for target affinity. Its combination of chlorine and fluorine enables a direct comparison with mono-halogenated and non-halogenated analogs to dissect the electronic and steric contributions to ligand binding, using biophysical techniques such as ITC or X-ray crystallography [1]. This scenario leverages the uniqueness of the compound's substitution pattern.

Chemical Probe Development Following Target Identification

Given its likely high target specificity inferred from its structural novelty, this compound is suited for use as a starting point for developing a potent and selective chemical probe for a newly identified target. If a primary screening hit features the pyrrolidine-thioacetate core, this 4-chloro-3-fluorophenyl variant should be evaluated early to assess its selectivity versus the unsubstituted phenyl analog, using activity-based protein profiling (ABPP) to map its proteome-wide selectivity [2].

In Vitro ADME Profiling to Guide Lead Optimization Away from High Lipophilicity

The predicted moderate-to-high lipophilicity of this compound makes it a valuable tool for establishing early structure-property relationships. Researchers can use it to understand how the dual-halogenation influences metabolic stability, plasma protein binding, and non-specific binding in cell-based assays compared to less lipophilic dimethyl or single-chloro analogs. This de-risks late-stage lead optimization by providing early insights into the ADME liabilities associated with this specific substitution pattern [3].

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